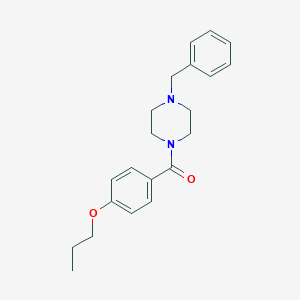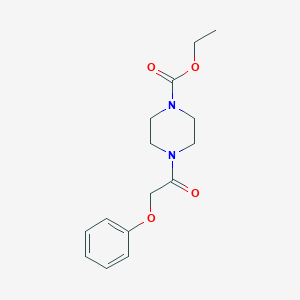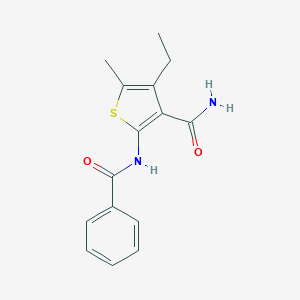
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. EF24 belongs to the family of chalcones, which are natural compounds found in plants that have shown promising results in cancer treatment.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide exerts its anti-cancer effects by targeting multiple signaling pathways, including the NF-κB, STAT3, and Nrf2 pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation in cancer cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and metastasis. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in various in vitro and in vivo studies. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is its ability to target multiple signaling pathways, which makes it a promising candidate for combination therapy with other anti-cancer drugs. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has poor solubility in water, which can limit its use in some in vitro and in vivo studies. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. Another area of research is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide in clinical trials, which could pave the way for its use in cancer therapy.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can be synthesized through the reaction of 2-acetyl-5-ethyl-1,3,4-thiadiazole and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction yields N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide as a yellow solid with a purity of over 95%.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been extensively studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, lung, and colon cancer.
特性
製品名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
|---|---|
分子式 |
C11H10FN3OS |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H10FN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
InChIキー |
ZXEGNXCOPJDQGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
